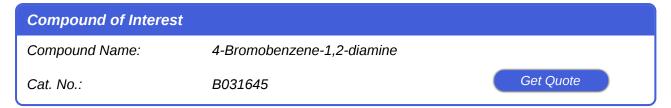


A Comparative Guide to the Characterization of 4-Bromobenzene-1,2-diamine Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the characterization of **4-Bromobenzene-1,2-diamine** and its derivatives. These compounds are pivotal intermediates in the synthesis of various heterocyclic molecules, including benzimidazoles and quinoxalines, which are of significant interest in medicinal chemistry for their potential as therapeutic agents. This document details experimental data, protocols for synthesis and characterization, and the biological context of these derivatives, particularly as precursors to kinase inhibitors.

Spectroscopic and Physicochemical Characterization

The identity and purity of synthesized **4-Bromobenzene-1,2-diamine** derivatives are established using a combination of spectroscopic and physical methods. The following table summarizes typical experimental data for the parent compound and provides a template for comparing its N-substituted derivatives. While extensive experimental data for a wide range of specific derivatives is not always readily available in single sources, the presented data is compiled from various studies and provides a reliable reference.

Table 1: Comparative Characterization Data of **4-Bromobenzene-1,2-diamine** and its Derivatives



Compo und	Molecul ar Formula	Molecul ar Weight (g/mol)	Melting Point (°C)	¹H NMR (δ, ppm, Solvent)	¹³ C NMR (δ, ppm, Solvent)	IR (cm ⁻¹)	Mass Spec (m/z)
4- Bromobe nzene- 1,2- diamine	C ₆ H ₇ BrN 2	187.04	65-69[1] [2][3]	(DMSO- d_6) δ 6.74 (d, 1H), 6.42 (d, 1H), 6.33 (dd, 1H), 4.75 (s, 2H), 4.38 (s, 2H)	(DMSO-d ₆) δ 138.8, 137.9, 120.5, 116.7, 112.5, 109.8	3450- 3300 (N- H), 1620 (C=C), 1510 (N- H bend), 800 (C- Br)[4]	186/188 (M/M+2)
4-Bromo- N¹- ethylbenz ene-1,2- diamine (Predicte d)	C8H11Br N2	215.09	Not Reported	(CDCl ₃) δ ~6.8-7.2 (m, 3H), ~3.5-4.0 (br s, 3H), 3.18 (q, 2H), 1.25 (t, 3H)	(CDCl ₃) δ ~145, ~138, ~125, ~122, ~118, ~115, ~40, ~15	3450- 3300 (N- H), 2970 (C-H), 1610 (C=C), 1520 (N- H bend), 810 (C- Br)	214/216 (M/M+2)
N,N'- Bis(4- bromobe nzylidene)ethane- 1,2- diamine	C16H14Br 2N2	394.11	Not Reported	Data for this specific diamine derivative 's precursor was not fully detailed, but related	Data not readily available.	~1640 (C=N)	392/394/ 396 (M/M+2/ M+4)



Schiff

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8.3-8.5

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Experimental Protocols

Detailed and reproducible methodologies are crucial for the synthesis and characterization of **4-Bromobenzene-1,2-diamine** derivatives.

Synthesis of 4-Bromobenzene-1,2-diamine

A common route to the parent compound involves the bromination of o-phenylenediamine, often with protection of the amine groups followed by deprotection.[1]

Protocol: Bromination of o-Phenylenediamine[1]

- Protection: Dissolve o-phenylenediamine in glacial acetic acid. Cool the solution in an ice bath and add acetic anhydride dropwise to form the diacetyl derivative.
- Bromination: To the cooled solution of the diacetyl derivative, slowly add a solution of bromine in glacial acetic acid. Maintain the temperature below 10°C.
- Work-up: After the reaction is complete, pour the mixture into ice water containing sodium bisulfite to quench any excess bromine.
- Hydrolysis: The precipitated diacetylated and brominated product is collected and then
 hydrolyzed using an aqueous solution of sodium hydroxide under reflux to remove the acetyl
 groups.



 Purification: The crude 4-Bromobenzene-1,2-diamine is then purified by recrystallization or column chromatography.

N-Alkylation of 4-Bromobenzene-1,2-diamine

N-substituted derivatives can be prepared via several methods, with reductive amination being a highly selective approach to avoid over-alkylation.

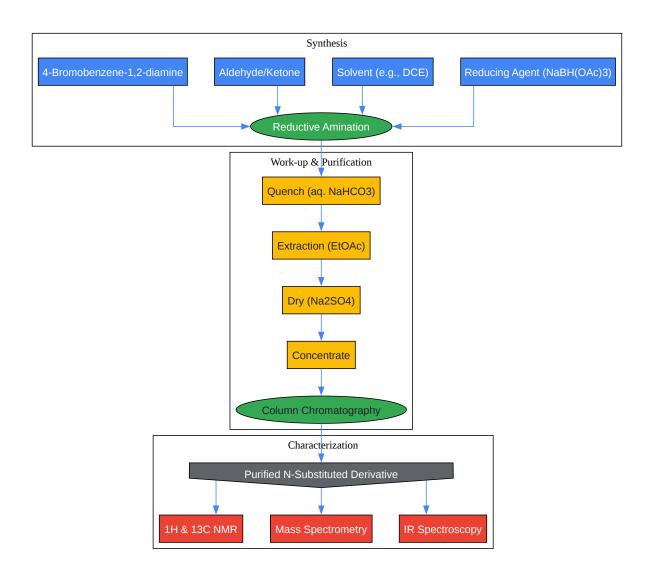
Protocol: N-Alkylation via Reductive Amination

- Imine Formation: To a solution of **4-Bromobenzene-1,2-diamine** in a suitable solvent such as **1,2-dichloroethane** or methanol, add the desired aldehyde or ketone (**1.1-1.5** equivalents).
- Reduction: After stirring for 20-30 minutes to allow for imine formation, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

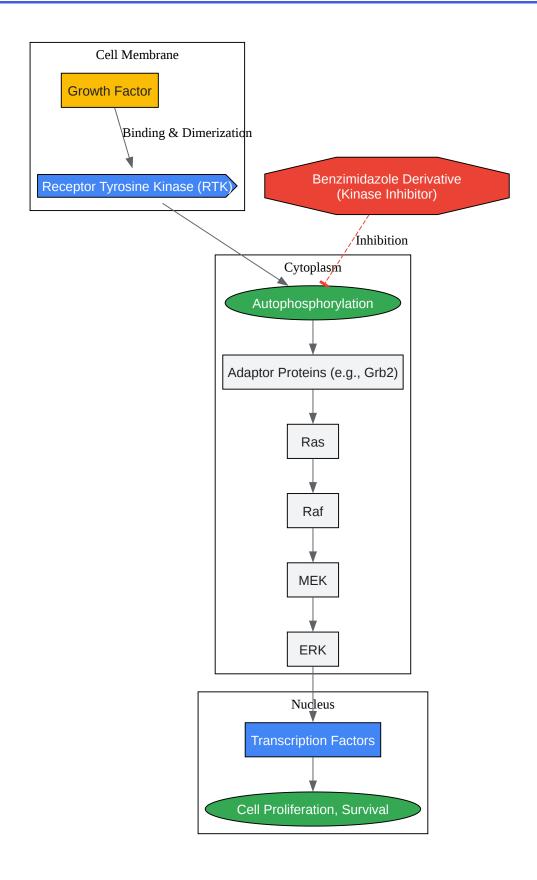
Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a relevant biological signaling pathway where these compounds may have an impact.









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